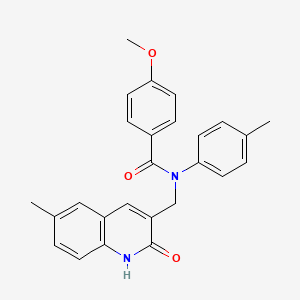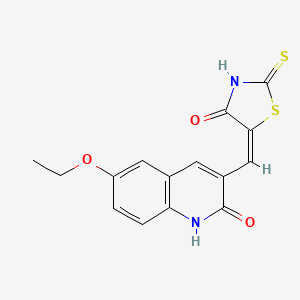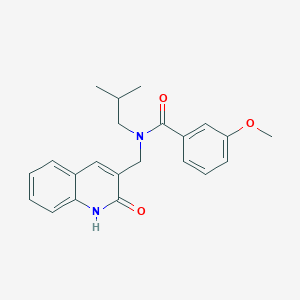
3-(4-(N-isopropylsulfamoyl)phenyl)-N-(2-methoxyethyl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-(N-isopropylsulfamoyl)phenyl)-N-(2-methoxyethyl)propanamide, also known as MLN4924, is a small molecule inhibitor of the NEDD8-activating enzyme (NAE). It was first discovered in 2009 and has since been extensively studied for its potential therapeutic applications in cancer treatment.
Mécanisme D'action
3-(4-(N-isopropylsulfamoyl)phenyl)-N-(2-methoxyethyl)propanamide inhibits the activity of NAE, which is responsible for activating the small ubiquitin-like modifier (SUMO) protein NEDD8. NEDD8 conjugation is essential for the activation of the cullin-RING ligase (CRL) family of E3 ubiquitin ligases, which play a critical role in regulating cell cycle progression and DNA damage response. Inhibition of NAE by 3-(4-(N-isopropylsulfamoyl)phenyl)-N-(2-methoxyethyl)propanamide leads to the accumulation of NEDD8-conjugated proteins, which in turn leads to cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects
3-(4-(N-isopropylsulfamoyl)phenyl)-N-(2-methoxyethyl)propanamide has been shown to induce cell cycle arrest and apoptosis in a variety of cancer cell lines, including breast, prostate, lung, and pancreatic cancer cells. It has also been shown to enhance the efficacy of other chemotherapeutic agents in preclinical studies. In addition, 3-(4-(N-isopropylsulfamoyl)phenyl)-N-(2-methoxyethyl)propanamide has been shown to inhibit tumor growth and metastasis in animal models of cancer.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of 3-(4-(N-isopropylsulfamoyl)phenyl)-N-(2-methoxyethyl)propanamide is its specificity for NAE, which minimizes off-target effects. However, 3-(4-(N-isopropylsulfamoyl)phenyl)-N-(2-methoxyethyl)propanamide has been shown to have limited efficacy as a single agent in clinical trials, and its use in combination with other chemotherapeutic agents may be associated with increased toxicity. In addition, 3-(4-(N-isopropylsulfamoyl)phenyl)-N-(2-methoxyethyl)propanamide has a short half-life, which may limit its clinical utility.
Orientations Futures
For 3-(4-(N-isopropylsulfamoyl)phenyl)-N-(2-methoxyethyl)propanamide research include the development of more potent and selective NAE inhibitors, the identification of biomarkers that can predict response to 3-(4-(N-isopropylsulfamoyl)phenyl)-N-(2-methoxyethyl)propanamide treatment, and the exploration of combination therapies that can enhance the efficacy of 3-(4-(N-isopropylsulfamoyl)phenyl)-N-(2-methoxyethyl)propanamide in cancer treatment. In addition, the role of NAE and NEDD8 conjugation in other biological processes, such as inflammation and neurodegeneration, warrants further investigation.
Méthodes De Synthèse
The synthesis of 3-(4-(N-isopropylsulfamoyl)phenyl)-N-(2-methoxyethyl)propanamide involves a multi-step process that begins with the reaction of 3-nitro-4-(isopropylsulfamoyl)aniline with 2-methoxyethylamine to form 3-(4-(N-isopropylsulfamoyl)phenyl)-N-(2-methoxyethyl)propanamide. This intermediate is then treated with a reducing agent to produce 3-(4-(N-isopropylsulfamoyl)phenyl)-N-(2-methoxyethyl)propanamide.
Applications De Recherche Scientifique
3-(4-(N-isopropylsulfamoyl)phenyl)-N-(2-methoxyethyl)propanamide has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to inhibit the activity of NAE, leading to the accumulation of NEDD8-conjugated proteins and subsequent cell cycle arrest and apoptosis in cancer cells. 3-(4-(N-isopropylsulfamoyl)phenyl)-N-(2-methoxyethyl)propanamide has also been shown to enhance the efficacy of other chemotherapeutic agents, such as cisplatin and gemcitabine, in preclinical studies.
Propriétés
IUPAC Name |
N-(2-methoxyethyl)-3-[4-(propan-2-ylsulfamoyl)phenyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O4S/c1-12(2)17-22(19,20)14-7-4-13(5-8-14)6-9-15(18)16-10-11-21-3/h4-5,7-8,12,17H,6,9-11H2,1-3H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXYBZDMLPWNXNQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NS(=O)(=O)C1=CC=C(C=C1)CCC(=O)NCCOC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-bromo-N-(1-butyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7692941.png)

![3-(3-methoxyphenyl)-N-(3-methylphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7692944.png)


![N-(1-butyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-methylbenzamide](/img/structure/B7692961.png)



![N-(benzo[d][1,3]dioxol-5-yl)-1-(4-chlorobenzoyl)piperidine-4-carboxamide](/img/structure/B7693017.png)


![5-(4-(4-(benzo[d][1,3]dioxol-5-yl)piperazin-1-yl)-3-nitrophenyl)-3-(o-tolyl)-1,2,4-oxadiazole](/img/structure/B7693044.png)
